REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([CH2:10][OH:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>O1CCOCC1.O=[Mn]=O>[F:1][C:2]1[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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1.23 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)CO
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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O=[Mn]=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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The cooled solution was filtered through diatomaceous earth (Celite®) on a fritted funnel
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Type
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WASH
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Details
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rinsing with 1:1 dichloromethane/methanol (200 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
|
the concentrate was purified by flash column chromatography on silica gel with a solvent gradient of 19:1 to 4:1 hexanes/ethyl acetate
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Name
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|
Type
|
product
|
Smiles
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FC1=C(C#N)C=CC(=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |